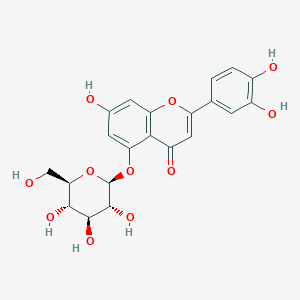

Luteolin 5-glucoside

概要

説明

ルテオリン 5-O-グルコシドは、野菜、果物、薬草など、さまざまな植物に自然に存在するフラボノイド配糖体です。 抗炎症、抗酸化、抗がん特性など、重要な生物活性があることで知られています . この化合物は、5、7、3'、4'の位置に4つのヒドロキシル基を持つフラボンであるルテオリンの誘導体です .

準備方法

合成経路と反応条件: ルテオリン 5-O-グルコシドは、親水性有機溶媒中でのルテオリンのグリコシル化によって合成できます。 有効なアプローチには、ルテオリン配糖体の変換率が90~98%である、5~20%のジメチルスルホキシド(DMSO)中で高い活性と安定性を示すBacillus cereus A46細胞を使用することが含まれます . グリコシル化位置は、通常、フラボノイドのC-7、C-3'、またはC4'ヒドロキシル基にあります .

工業生産方法: ルテオリン 5-O-グルコシドの工業生産には、多くの場合、生体変換プロセスが用いられます。 保護基機構に大きく依存する化学的グリコシル化と比較して、生体変換は、グリコシド結合を構築するための直接的な位置選択的グリコシル化方法を提供します . キサントモナス・カンペストリスやイネなど、さまざまな供給源からのグリコシルトランスフェラーゼは、ルテオリンを効率的にグリコシル化することが報告されています .

化学反応の分析

反応の種類: ルテオリン 5-O-グルコシドは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ルテオリン 5-O-グルコシドは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、穏やかな条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して行うことができます。

置換: 置換反応は、多くの場合、ナトリウムメトキシドや炭酸カリウムなどの求核試薬を伴います。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってキノンが生成される場合がありますが、還元によってジヒドロ誘導体が生成される場合があります .

4. 科学研究への応用

ルテオリン 5-O-グルコシドは、幅広い科学研究への応用があります。

化学: グリコシル化反応やフラボノイド誘導体の合成を研究するためのモデル化合物として使用されます.

生物学: この化合物は、植物の防御機構における役割と、さまざまな酵素やタンパク質との相互作用について研究されています.

科学的研究の応用

Anti-Inflammatory Properties

Luteolin 5-glucoside exhibits potent anti-inflammatory effects, primarily through the inhibition of nitric oxide production and the modulation of inflammatory pathways.

- Mechanism of Action : In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound was shown to dose-dependently inhibit nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . It also suppressed the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in inflammation signaling pathways.

| Study | Cell Line | Effect | Concentration | Outcome |

|---|---|---|---|---|

| RAW 264.7 | NO inhibition | 50-100 µM | 65.34% inhibition of edema | |

| RAW 264.7 | iNOS/COX-2 inhibition | Varies | Significant reduction in expression |

Anticancer Effects

This compound has been investigated for its anticancer potential across various cancer types, demonstrating significant efficacy in preclinical models.

- Colon Cancer : In male Wistar rats, luteolin showed protective effects against colon carcinogenesis induced by carcinogens. Co-administration with aspirin led to a reduction in tumor incidence and polyp disappearance .

- Pancreatic Cancer : In an orthotopic model using male athymic nude mice, luteolin enhanced apoptotic cell death and inhibited key signaling pathways associated with tumor growth when used alongside gemcitabine .

| Cancer Type | Model | Combination Treatment | Outcome |

|---|---|---|---|

| Colon Cancer | Male Wistar Rats | Aspirin | Reduced tumor incidence |

| Pancreatic Cancer | Male Athymic Nude Mice | Gemcitabine | Increased apoptosis |

Metabolic Disorders

Research indicates that this compound may be beneficial in managing metabolic disorders such as obesity and diabetes.

- Obesity : In studies with C57BL/6 mice, luteolin improved insulin sensitivity and reduced diet-induced obesity by promoting the transition from white to brown adipose tissue through AMPK signaling pathways .

- Diabetes Complications : Luteolin demonstrated protective effects against diabetic nephropathy by enhancing insulin signaling pathways and reducing glomerulosclerosis in streptozotocin-induced diabetic mice .

| Condition | Model | Effect | Outcome |

|---|---|---|---|

| Obesity | C57BL/6 Mice | Insulin Sensitivity | Ameliorated obesity |

| Diabetic Nephropathy | ICR Mice | Renal Protection | Improved filtration function |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neuroinflammation.

作用機序

ルテオリン 5-O-グルコシドは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

ルテオリン 5-O-グルコシドは、5-O位置での特定のグリコシル化により、フラボノイド配糖体の中でユニークです。 類似の化合物には、以下のようなものがあります。

ルテオリン 7-O-グルコシド: 7-O位置でグリコシル化されており、特定のがん細胞株に対して細胞毒性を示すことが知られています.

ルテオリン 4'-O-グルコシド: 4'-O位置でグリコシル化されており、細胞毒性も示します.

オリエンチン(ルテオリン-8-C-グルコシド): 8-C位置でグリコシル化されており、抗酸化特性が知られています.

イソオリエンチン(ルテオリン-6-C-グルコシド): 6-C位置でグリコシル化されており、同様の抗酸化活性があります.

ルテオリン 5-O-グルコシドは、そのユニークなグリコシル化パターンにより、溶解性、バイオアベイラビリティ、生物活性に影響を与えていることから、際立っています .

生物活性

Luteolin 5-glucoside, a glycosylated form of luteolin, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a glucose molecule attached to the 5-position of the luteolin flavonoid. This modification significantly influences its solubility and biological activity compared to its aglycone counterpart, luteolin.

- Tyrosinase Inhibition : this compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin production. Studies have shown that it exhibits competitive inhibition with an value of approximately 3.02 μM for l-tyrosine and 11.56 μM for l-DOPA, indicating strong binding affinity to the enzyme . This property suggests potential applications in skin whitening products.

- Antioxidant Activity : The compound demonstrates significant radical scavenging activity, comparable to other well-known antioxidants like quercetin. It effectively neutralizes free radicals such as DPPH and superoxide anions, contributing to its protective effects against oxidative stress .

- Anti-Inflammatory Effects : this compound has shown promising anti-inflammatory properties by modulating key inflammatory pathways. It inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines such as COX-2 and iNOS . This modulation is crucial in managing conditions associated with chronic inflammation.

Table 1: Summary of Biological Activities

Case Studies

- Skin Whitening Applications : A study investigated the effectiveness of this compound in inhibiting melanin synthesis in B16 melanoma cells. The results indicated that it significantly reduced melanin content while demonstrating low cytotoxicity towards normal skin cells .

- Cancer Research : Research on the anti-cancer properties of luteolin derivatives, including this compound, showed that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

- Inflammation Models : In vivo studies demonstrated that this compound administration reduced inflammatory markers in animal models of arthritis and colitis, suggesting its potential as a therapeutic agent for inflammatory diseases .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGKQZVCLWKUDQ-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942500 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20344-46-1 | |

| Record name | Galuteolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 5-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEOLIN 5-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。